molecular formula C20H20N2O4S2 B2821465 (Z)-methyl 2-(6-methoxy-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 897734-82-6

(Z)-methyl 2-(6-methoxy-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2821465
CAS No.: 897734-82-6
M. Wt: 416.51
InChI Key: FQBGBJOCYOHZEM-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-methyl 2-(6-methoxy-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C20H20N2O4S2 and its molecular weight is 416.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aldose Reductase Inhibition

A study explored the synthesis and evaluation of iminothiazolidin-4-one acetate derivatives for their inhibitory potency against aldehyde reductase (ALR1) and aldose reductase (ALR2), enzymes implicated in diabetic complications. Among these compounds, specific derivatives showed significant ALR2 inhibitory activity, suggesting potential as novel treatments for diabetic complications. The study employed computational simulations to understand the binding interactions within the ALR2 enzyme, highlighting the structural basis for their selectivity and potency (Ali et al., 2012).

Tubulin Polymerization Inhibition

Another significant application was identified in the synthesis of indenopyrazoles, where one compound demonstrated promising antiproliferative activity against human cancer cells without affecting antimicrobial and antimalarial activities. This compound, through both MorphoBase and ChemProteoBase profiling analyses, was classified as a tubulin inhibitor, which disrupts microtubule formation leading to cell cycle arrest in cancer cells. This suggests its potential application in cancer therapy, particularly as a tubulin polymerization inhibitor (Minegishi et al., 2015).

Synthesis of Antibiotic Intermediates

Research also focuses on the synthesis of intermediates crucial for antibiotic development. For instance, the synthesis of an intermediate for Cefixime, an important cephalosporin antibiotic, was improved, demonstrating the chemical versatility of thiazolyl compounds in antibiotic synthesis. This provides a pathway for the development of more effective antibiotics through novel synthetic routes (Qian-chun, 2010).

Anticancer Activity

Further investigations into novel 4-thiazolidinones containing the benzothiazole moiety have shown antitumor activity. The synthesis and screening of these compounds revealed that some derivatives exhibit anticancer effects on various cancer cell lines, including leukemia, melanoma, and lung cancer. These findings suggest the potential use of these compounds as anticancer agents, contributing to the development of new cancer therapies (Havrylyuk et al., 2010).

Properties

IUPAC Name

methyl 2-[6-methoxy-2-(3-phenylsulfanylpropanoylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-25-14-8-9-16-17(12-14)28-20(22(16)13-19(24)26-2)21-18(23)10-11-27-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBGBJOCYOHZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)CCSC3=CC=CC=C3)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.